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L-VALINE (2-13C) -

L-VALINE (2-13C)

Catalog Number: EVT-252091
CAS Number:
Molecular Formula:
Molecular Weight: 118.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

L-Valine is classified as a branched-chain amino acid alongside leucine and isoleucine. It is categorized under the group of essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet or supplementation. The isotopically labeled variant, L-Valine (2-13C), is produced by incorporating carbon-13 into the second carbon position of the valine molecule during biosynthesis or chemical synthesis processes.

Synthesis Analysis

Methods

L-Valine can be synthesized through various methods, including microbial fermentation and chemical synthesis.

  1. Microbial Fermentation:
    • The most common method involves using genetically modified strains of Corynebacterium glutamicum, which have been optimized to produce higher yields of L-Valine. This process typically begins with the fermentation of glucose or other sugars under controlled conditions, where specific genes related to valine biosynthesis are overexpressed while competing pathways are inhibited .
    • Techniques such as mutagenesis and biosensor systems are employed to select high-yield strains, enhancing production efficiency significantly .
  2. Chemical Synthesis:
    • While less common, L-Valine can also be synthesized chemically through various organic reactions involving starting materials such as acetic acid derivatives or other amino acids.

Technical Details

The fermentation process often utilizes specific media containing glucose, magnesium sulfate heptahydrate, calcium chloride, and other nutrients to optimize growth conditions for the bacteria. The production kinetics can be monitored using high-performance liquid chromatography (HPLC) to quantify L-Valine concentrations throughout the fermentation process .

Molecular Structure Analysis

Structure

L-Valine has a molecular formula of C5H11NO2 and a molecular weight of 117.15 g/mol. Its structure features:

  • An aliphatic side chain with a branched configuration.
  • A carboxyl group (-COOH) and an amino group (-NH2), characteristic of all amino acids.

Data

The structural representation can be illustrated as follows:

H2NC(CH3)(C(COOH)H)H\text{H}_2N-\text{C}(\text{CH}_3)(\text{C}(\text{COOH})-\text{H})-\text{H}

This structure highlights the presence of two methyl groups attached to the central carbon atom (the alpha carbon), contributing to its classification as a branched-chain amino acid.

Chemical Reactions Analysis

Reactions

L-Valine participates in various biochemical reactions, primarily serving as a substrate for protein synthesis and metabolic pathways. Key reactions include:

  1. Transamination: L-Valine can undergo transamination reactions where it donates its amino group to α-ketoglutarate, forming glutamate and 2-ketoisovalerate.
  2. Decarboxylation: It can also participate in decarboxylation reactions leading to the formation of branched-chain amines.

Technical Details

These reactions are catalyzed by specific enzymes such as transaminases and decarboxylases, which facilitate the conversion of L-Valine into other metabolites necessary for energy production and biosynthesis.

Mechanism of Action

Process

The mechanism of action for L-Valine involves its incorporation into proteins during translation. Once ingested, it enters various metabolic pathways:

  1. Protein Synthesis: L-Valine is activated by being attached to its corresponding transfer RNA molecule before being incorporated into growing polypeptide chains at ribosomes.
  2. Energy Production: It can be catabolized through oxidative pathways to provide energy or converted into glucose via gluconeogenesis.

Data

Studies have shown that L-Valine plays a significant role in muscle metabolism and recovery post-exercise due to its involvement in protein synthesis and energy production pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; slightly soluble in alcohol.
  • Melting Point: Approximately 315 °C.

Chemical Properties

  • pH Level: Solutions of L-Valine typically exhibit a neutral pH around 6-7.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses often involve determining purity through HPLC or mass spectrometry to ensure quality for research applications.

Applications

L-Valine (2-13C) has several scientific uses:

  1. Metabolic Studies: Used extensively in tracer studies to investigate metabolic pathways involving amino acids.
  2. Nutritional Research: Assists in understanding dietary impacts on muscle metabolism and recovery.
  3. Pharmaceutical Development: Plays a role in developing supplements aimed at enhancing athletic performance or muscle recovery post-exercise.

Properties

Product Name

L-VALINE (2-13C)

Molecular Weight

118.14

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